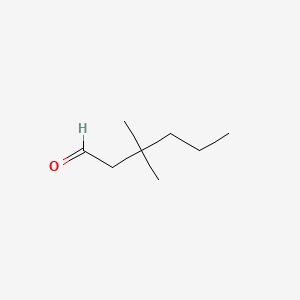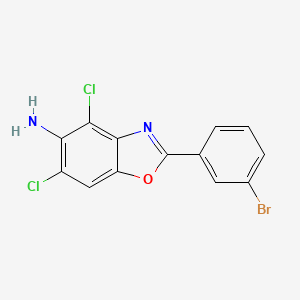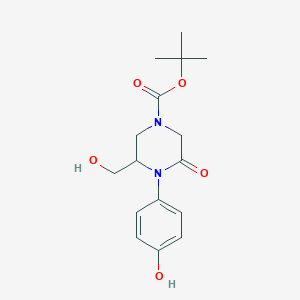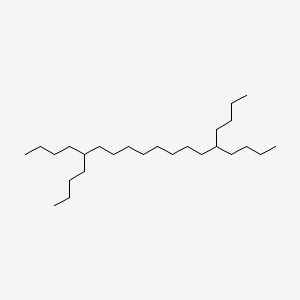
5,14-Dibutyloctadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,14-Dibutyloctadecane is a hydrocarbon compound with the molecular formula C26H54This compound is part of the alkane family, characterized by its long carbon chain and the presence of butyl groups at the 5th and 14th positions of the octadecane backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,14-Dibutyloctadecane typically involves the alkylation of octadecane with butyl groups. This can be achieved through a Friedel-Crafts alkylation reaction, where octadecane reacts with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the purification of the final product through distillation or recrystallization to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: 5,14-Dibutyloctadecane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This reaction can occur under high temperatures or in the presence of strong oxidizing agents, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.
Major Products Formed:
Oxidation: Butyl alcohols, butyl aldehydes, and butyl carboxylic acids.
Substitution: Butyl chlorides or butyl bromides.
Scientific Research Applications
5,14-Dibutyloctadecane has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of long-chain alkanes in various chemical reactions.
Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Explored for its potential use in drug delivery systems, particularly in the formulation of hydrophobic drugs.
Industry: Utilized as a lubricant additive and in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 5,14-Dibutyloctadecane is primarily based on its hydrophobic interactions. In biological systems, it can interact with lipid membranes, potentially altering membrane fluidity and permeability. In chemical reactions, its long carbon chain and butyl groups influence its reactivity and solubility .
Comparison with Similar Compounds
Octadecane: Lacks the butyl groups, making it less hydrophobic and less reactive in certain chemical reactions.
Hexadecane: Shorter carbon chain, resulting in different physical properties such as melting and boiling points.
Tetracosane: Longer carbon chain, leading to higher melting and boiling points and different solubility characteristics.
Uniqueness: 5,14-Dibutyloctadecane is unique due to the presence of butyl groups at specific positions on the octadecane backbone, which significantly influences its chemical behavior and applications compared to other alkanes .
Properties
CAS No. |
55282-13-8 |
|---|---|
Molecular Formula |
C26H54 |
Molecular Weight |
366.7 g/mol |
IUPAC Name |
5,14-dibutyloctadecane |
InChI |
InChI=1S/C26H54/c1-5-9-19-25(20-10-6-2)23-17-15-13-14-16-18-24-26(21-11-7-3)22-12-8-4/h25-26H,5-24H2,1-4H3 |
InChI Key |
VZZCEMBCJSFMMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCC)CCCCCCCCC(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E,5Z)-2-[(Dimethylamino)methylene]-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclopentanone](/img/structure/B13796410.png)
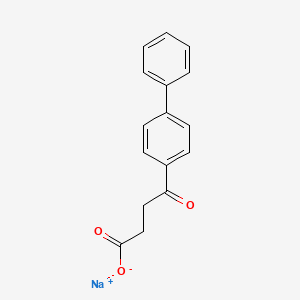
![4-(5-Bromo-imidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13796413.png)

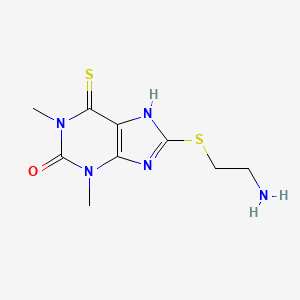
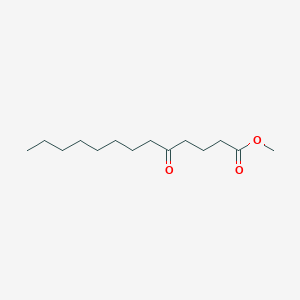
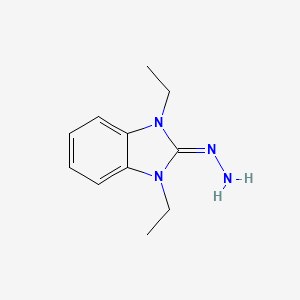

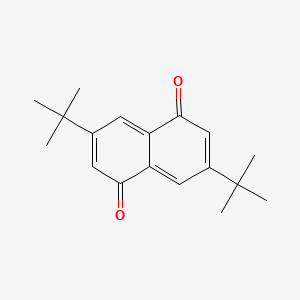
![Hydrazinecarbothioamide,2-[(2,5-dioxo-4-propyl-4-imidazolidinyl)methylene]-](/img/structure/B13796460.png)
